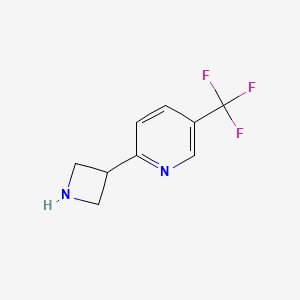
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H9F3N2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClF3N2/c10-7-1-6 (9 (11,12)13)4-15-8 (7)5-2-14-3-5/h1,4-5,14H,2-3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.18 g/mol. It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The density is predicted to be 1.392±0.06 g/cm3 .Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in the scientific research field. It has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the study of biochemical and physiological processes, as well as in the development of analytical methods. This compound has been used in the study of enzyme-catalyzed reactions, as well as in the study of drug-receptor interactions.
Mecanismo De Acción
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine has been studied for its mechanism of action in various biochemical and physiological processes. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been found to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition has been found to lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. This compound has also been found to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain. The activation of this receptor has been found to lead to decreased inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine has a number of advantages for use in laboratory experiments. It is a versatile molecule with a wide range of applications in the scientific research field. It is also relatively easy to synthesize, and can be produced in large quantities. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is not always easy to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. One potential direction is to further study its mechanism of action in various biochemical and physiological processes. Another potential direction is to explore its potential applications in drug development, as it has already been found to act as an inhibitor of the enzyme acetylcholinesterase and an agonist of the G protein-coupled receptor GPR55. Additionally, further research could be done to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done to explore the potential uses of this compound in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Métodos De Síntesis
2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of trifluoromethylpyridine and azetidine-3-carboxaldehyde. This reaction produces this compound as the major product. Other methods for the synthesis of this compound include the reaction of trifluoromethylpyridine and 2-azetidinone, the reaction of trifluoromethylpyridine and 2-azetidinethione, and the reaction of trifluoromethylpyridine and 2-azetidinylacetic acid.
Safety and Hazards
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6/h1-2,5-6,13H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMIJLPOWJWGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

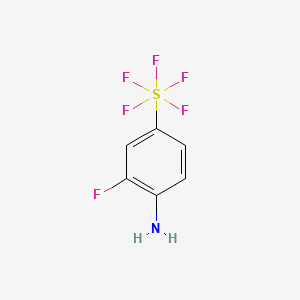
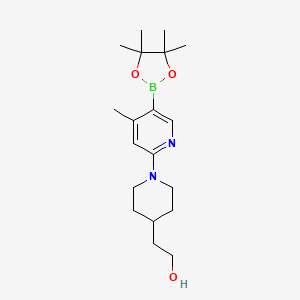


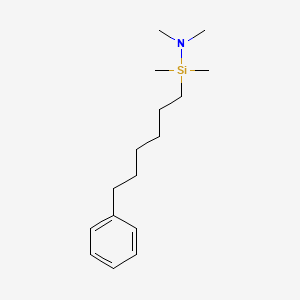
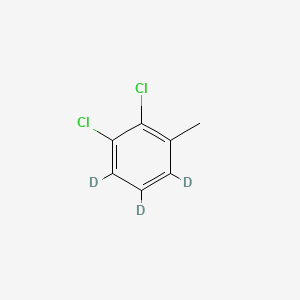
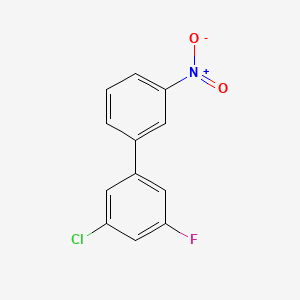

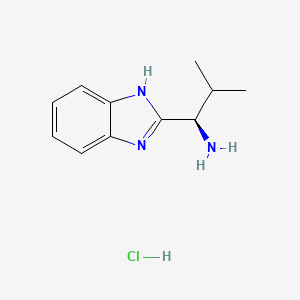

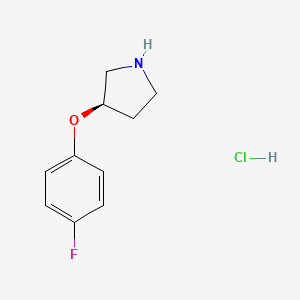
![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)